molecular formula C10H15BrF3N3OS B2357402 3-((1,4,5,6-Tetrahydropyrimidin-2-yl)thio)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one hydrobromide CAS No. 2320418-84-4

3-((1,4,5,6-Tetrahydropyrimidin-2-yl)thio)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one hydrobromide

Cat. No. B2357402
CAS RN: 2320418-84-4
M. Wt: 362.21
InChI Key: LBEKTNJECALFHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((1,4,5,6-Tetrahydropyrimidin-2-yl)thio)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one hydrobromide is a useful research compound. Its molecular formula is C10H15BrF3N3OS and its molecular weight is 362.21. The purity is usually 95%.
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Scientific Research Applications

Synthetic Pathways and Derivative Formation

Research has explored the synthesis of pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives, highlighting the versatility of pyrimidine compounds in creating diverse chemical structures for potential pharmaceutical applications (Hassneen & Abdallah, 2003). Similarly, glycosylation using pyrimidin-2-yl thioglycosides demonstrates the application of pyrimidine derivatives in developing biologically active molecules (Chen & Kong, 1995).

Biological and Pharmacological Applications

The structural modification of pyrimidine analogues, like tubercidin, has been studied for antiviral properties, indicating the potential for developing novel antiviral agents (Bergstrom et al., 1984). The exploration of pyrrolo[2,3-d]pyrimidine derivatives for antitumor activity further demonstrates the critical role of pyrimidine structures in cancer research, offering insights into the design of cancer therapeutics (Wang et al., 2011).

properties

IUPAC Name

3-(1,4,5,6-tetrahydropyrimidin-2-ylsulfanyl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3N3OS.BrH/c11-10(12,13)6-16-5-2-7(8(16)17)18-9-14-3-1-4-15-9;/h7H,1-6H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBEKTNJECALFHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=NC1)SC2CCN(C2=O)CC(F)(F)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrF3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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